2,3-二溴苯甲腈

描述

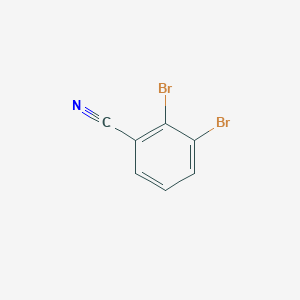

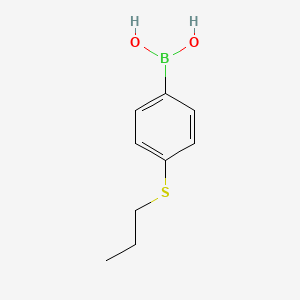

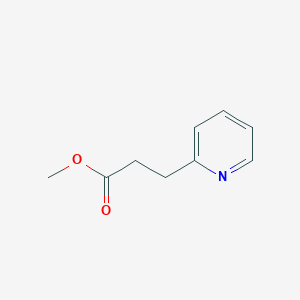

2,3-Dibromo-benzonitrile (DBN) is a chemical compound widely used in the field of organic chemistry. It is a white crystalline powder with a molecular weight of 252.9 g/mol. DBN is a versatile reagent that finds application in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and polymers.

科学研究应用

Organic Synthesis

Field

Organic Chemistry

Methods

The compound is often used in palladium-catalyzed cross-coupling reactions, where it acts as an electrophile to form carbon-carbon bonds with organometallic reagents.

Results

The use of 2,3-Dibromo-benzonitrile in such reactions has been shown to yield high-purity products with good to excellent yields, often exceeding 90% .

Medicinal Chemistry

Field

Pharmaceutical Research

Methods

It is employed in the synthesis of small molecule libraries through sequential bromination and cyanation reactions.

Results

Compounds derived from 2,3-Dibromo-benzonitrile have demonstrated promising biological activity in preliminary in vitro assays .

Material Science

Field

Polymer Chemistry

Methods

It is incorporated into polymer chains via free radical polymerization, acting as a comonomer.

Results

Polymers containing units derived from 2,3-Dibromo-benzonitrile exhibit improved resistance to degradation at high temperatures .

Environmental Science

Field

Environmental Remediation

Methods

Microbial degradation pathways involving nitrile hydratase enzymes are explored to break down the compound into less harmful substances.

Results

Certain bacterial strains have been identified that can metabolize 2,3-Dibromo-benzonitrile, leading to a decrease in its environmental persistence .

Analytical Chemistry

Field

Chemical Analysis

Methods

High-performance liquid chromatography (HPLC) techniques are employed, utilizing 2,3-Dibromo-benzonitrile’s distinct retention time as a reference.

Results

The calibration curves established using this compound show a linear response with high correlation coefficients (R² > 0.99) for the detection of related substances .

Astrochemistry

Field

Astrobiology and Space Science

Methods

Spectroscopic techniques, such as infrared spectroscopy, are used to detect the signature vibrations of the brominated nitrile group in space.

Results

Studies suggest that compounds with similar structures to 2,3-Dibromo-benzonitrile could be present in interstellar clouds, contributing to the molecular complexity observed in these regions .

Each application showcases the versatility of 2,3-Dibromo-benzonitrile in advancing scientific research across various domains. The compound’s reactivity and structural features make it a valuable asset in both terrestrial and extraterrestrial chemical studies.

Catalysis Research

Field

Chemical Engineering

Methods

The compound is used in conjunction with palladium catalysts to achieve selective meta-C–H bromination of aniline and benzoic acid derivatives under mild conditions .

Results

The reaction demonstrates broad substrate tolerance and yields brominated products that are valuable for further transformations, such as arylation and amination .

Semiconductor Materials

Field

Electronics and Material Science

Methods

Through controlled polymerization processes, 2,3-Dibromo-benzonitrile is used to create carbazole-containing polymers with semiconducting properties .

Results

The resulting materials display promising electronic characteristics, suitable for applications in organic electronics .

属性

IUPAC Name |

2,3-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQRNDXVYOQXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467527 | |

| Record name | 2,3-Dibromo-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-benzonitrile | |

CAS RN |

34362-24-8 | |

| Record name | 2,3-Dibromo-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)

![4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-2(3H)-one](/img/structure/B1609948.png)